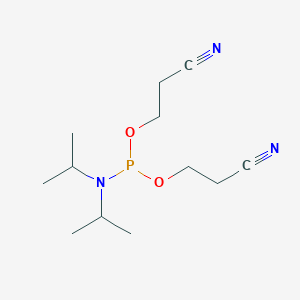
Bis(2-cyanoethyl) diisopropylphosphoramidite
Overview
Description
Useful phosphorylating reagent used in oligonucleotide synthesis for adding a terminal phosphate group to the 3′ or 5′ hydroxyl.
Mechanism of Action
Target of Action
Bis(2-cyanoethyl) diisopropylphosphoramidite, also known as Bis(2-cyanoethyl)-N,N-diisopropyl Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.
Mode of Action
This compound acts as a phosphitylating agent . It adds a terminal phosphate group to the 3′ or 5′ hydroxyl of an oligonucleotide during synthesis . This process is crucial in the formation of the phosphodiester bonds that link the nucleotides together in the DNA or RNA chain.
Biochemical Pathways
The compound is involved in the biochemical pathway of oligonucleotide synthesis. It is used to phosphitylate the cyclic ethylene ketals, which are then oxidized to phosphates . The 2-cyanoethyl groups are then cleaved with methanolic alkali, followed by acid-catalyzed hydrolysis of the ethylene ketal, yielding the required phosphate monoesters .
Result of Action
The result of the action of this compound is the successful synthesis of oligonucleotides . These oligonucleotides can then be used in a variety of applications, including genetic testing, research, and forensics.
Action Environment
The action of this compound is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is typically stored at −20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Bis(2-cyanoethyl) diisopropylphosphoramidite is used as a phosphitylating agent during the multi-step synthesis of oligonucleotides . It interacts with protected ribonucleosides to convert them into phosphoramidites . The nature of these interactions involves the formation of phosphite intermediates, which are then oxidized to form phosphates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the formation of phosphoramidite bonds, which are key to the structure of oligonucleotides. It does this by acting as a phosphitylating agent, forming an intermediate phosphite that is then oxidized to a phosphate .
Properties
IUPAC Name |
3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHWBEHZLFDXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394434 | |
| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102690-88-0 | |
| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(2-cyanoethyl) diisopropylphosphoramidite in the synthesis of RNA dinucleotides?
A1: this compound acts as a phosphorylating agent in the solution-phase synthesis of RNA dinucleotides. [] This compound reacts with the 5'-hydroxyl group of a nucleoside, introducing a phosphate group that is protected by 2-cyanoethyl groups. This protection is crucial for subsequent steps in the synthesis, allowing for selective deprotection and further modifications. []
Q2: How does the use of this compound contribute to the efficiency of the described synthetic method?
A2: The article highlights that the solution-phase synthesis using this compound is "simple, reliable, efficient, and improved." [] This is likely due to several factors:
- High Reactivity: Phosphoramidites like this compound are known for their high reactivity with hydroxyl groups under mild conditions, leading to efficient coupling reactions. []
- Selective Deprotection: The 2-cyanoethyl protecting groups can be easily removed using mild alkaline conditions (ammonium hydroxide) without affecting other sensitive groups in the synthesized dinucleotide. [] This selective deprotection simplifies the purification process and contributes to the overall efficiency of the method.
- Scalability: The article mentions that this method allows for "gram-scale chemical synthesis," [] indicating its potential for producing larger quantities of RNA dinucleotides, which is crucial for research and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


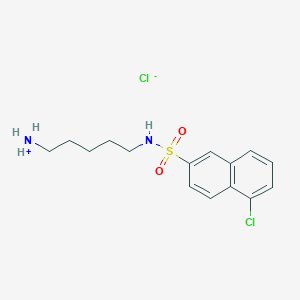
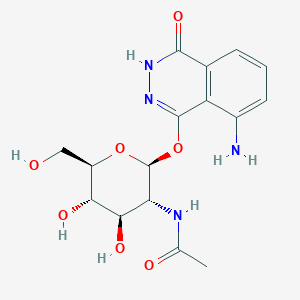
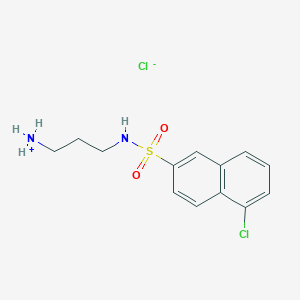

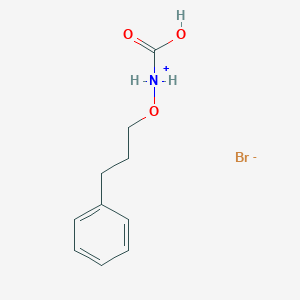

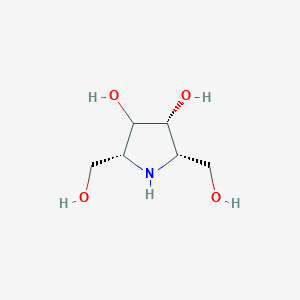
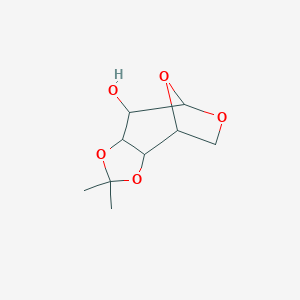





![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
